Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
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Overview
Description
Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring and a tetrahydro-epiminonaphthalene moiety. It has shown potential in pharmaceutical applications, particularly as an inhibitor of specific kinases involved in proliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach includes the condensation of pyridine derivatives with naphthalene-based intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenated reagents or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Casein kinase 1 alpha and delta. These kinases are involved in various cellular processes, including cell division and proliferation. By inhibiting these kinases, Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone can potentially halt the progression of certain proliferative disorders .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-yl(2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl)methanone
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
Pyridin-4-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is unique due to its specific inhibitory action on Casein kinase 1 alpha and delta, which distinguishes it from other similar compounds that may target different enzymes or pathways .
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(11-7-9-17-10-8-11)18-14-5-6-15(18)13-4-2-1-3-12(13)14/h1-4,7-10,14-15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHOUJRIGGOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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